3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
CAS No.: 1251607-41-6
Cat. No.: VC4926967
Molecular Formula: C17H16ClN5O3S
Molecular Weight: 405.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251607-41-6 |
|---|---|
| Molecular Formula | C17H16ClN5O3S |
| Molecular Weight | 405.86 |
| IUPAC Name | 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
| Standard InChI | InChI=1S/C17H16ClN5O3S/c1-21-15(24)13-12(19-17(21)26)14(27-20-13)16(25)23-8-6-22(7-9-23)11-5-3-2-4-10(11)18/h2-5H,6-9H2,1H3,(H,19,26) |
| Standard InChI Key | YBIAQLMYZLDBFA-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a fused thiazolo[4,3-d]pyrimidine core (Figure 1), where:
-
Thiazole ring: Positions 4 and 5 of the pyrimidine are fused with a sulfur-containing thiazole[4,3-d] system.
-
Piperazine-carbonyl group: A 4-(2-chlorophenyl)piperazine is linked via a carbonyl group at position 3 .
-
Methyl substitution: A methyl group at position 6 enhances lipophilicity.
Table 1: Key Structural Features
Synthetic Pathways
Stepwise Synthesis
The synthesis involves three stages (Figure 2):
-
Core formation: Cyclization of 4-amino-2-mercaptopyrimidine with chloroacetyl chloride yields the thiazolo[4,3-d]pyrimidine core .
-
Piperazine coupling: 4-(2-chlorophenyl)piperazine reacts with carbonyl diimidazole (CDI) to form the activated carbonyl intermediate, which is then coupled to the core .
-
Methylation: Selective methylation at position 6 using methyl iodide in DMF.
Table 2: Optimization of Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Chloroacetyl chloride, EtOH | 80°C | 78% |
| Coupling | CDI, DCM | RT | 85% |
| Methylation | CH₃I, K₂CO₃, DMF | 60°C | 91% |
| Compound | Target | Activity (Kᵢ/IC₅₀) | Citation |
|---|---|---|---|
| EVT-3098559 | δ-opioid | 58 nM | |
| VC11968409 | A₂A AR | 389 nM | |
| 3-[4-(3-ClPh)-piperazine] | MOR | 1.2 μM |
Metabolic and Toxicological Considerations
Metabolic Pathways
Piperazine derivatives undergo hepatic CYP3A4-mediated N-dealkylation and aromatic hydroxylation . The 2-chlorophenyl group may reduce phase I metabolism compared to unsubstituted analogues .
Toxicity Profile
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume